5',6'-dimethoxy-1'-[(4-methylphenyl)sulfonyl]-2',3',8',8a'-tetrahydro-1'H,4H-spiro[cyclohexa-2,5-diene-1,7'-cyclopenta[ij]isoquinolin]-4-one
Overview
Description
5',6'-dimethoxy-1'-[(4-methylphenyl)sulfonyl]-2',3',8',8a'-tetrahydro-1'H,4H-spiro[cyclohexa-2,5-diene-1,7'-cyclopenta[ij]isoquinolin]-4-one is a useful research compound. Its molecular formula is C25H25NO5S and its molecular weight is 451.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 451.14534407 g/mol and the complexity rating of the compound is 882. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Transformations and Synthetic Applications
Research into similar compounds has revealed unique behaviors in chemical transformations and potential for synthetic applications. For example, a study on spiro-isoquinolines with a cyclohexadienone system highlighted unexpected behavior in attempted dienone-phenol rearrangement, leading to the formation of simple benzylisoquinoline alkaloids (Hiroki Shigehisa & T. Honda, 2008). This indicates the possibility of employing such compounds in the synthesis of complex alkaloid structures.
Cyclization Mechanisms and Derivative Synthesis
Another aspect of scientific interest is the study of cyclization mechanisms and the synthesis of novel derivatives. For instance, the reaction of benzylaminoacetonitriles under specific conditions has been shown to yield dihydroisoquinolin-4(1H)-ones, demonstrating the versatility of these compounds in generating novel heterocyclic structures (D. Harcourt, N. Taylor, & R. Waigh, 1978). Such studies underscore the potential for developing new synthetic pathways and understanding reaction mechanisms.
Molecular Structure and Properties
The investigation into the molecular structure and properties of these compounds also forms a significant area of research. For example, studies on the crystal and molecular structures of related compounds provide insights into their conformational and geometric characteristics, which are crucial for understanding their reactivity and potential applications in material science (A. Lyakhov et al., 2000).
Properties
IUPAC Name |
10,11-dimethoxy-5-(4-methylphenyl)sulfonylspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO5S/c1-16-4-6-19(7-5-16)32(28,29)26-13-10-17-14-21(30-2)24(31-3)23-22(17)20(26)15-25(23)11-8-18(27)9-12-25/h4-9,11-12,14,20H,10,13,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVINIVPINGHVBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC(=C(C4=C3C2CC45C=CC(=O)C=C5)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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